Cas no 157622-54-3 (Bis(deacyl)xyloccensin A; 2α-Hydroxy, 30-O-(2-methylpropanoyl), 3-Ac)

Bis(deacyl)xyloccensin A; 2α-Hydroxy, 30-O-(2-methylpropanoyl), 3-Ac structure
157622-54-3 structure
Productnaam:Bis(deacyl)xyloccensin A; 2α-Hydroxy, 30-O-(2-methylpropanoyl), 3-Ac
CAS-nummer:157622-54-3
MF:C33H42O12
MW:630.687g/molg/mol
CID:213089

Bis(deacyl)xyloccensin A; 2α-Hydroxy, 30-O-(2-methylpropanoyl), 3-Ac Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-10,11a-Methano-2H-benzofuro[2,3-f][2]benzopyran-7-aceticacid,9-(acetyloxy)-4-(3-furanyl)-4a,5,6,6a,6b,7,8,9,10,10a-decahydro-10,10a-dihydroxy-4a,6b,8,8-tetramethyl-12-(2-methyl-1-oxopropoxy)-2-oxo-,methyl ester, (4R,4aR,6aR,6bS,7S,9S,10S,10aR,11aR,12R)- (9CI)
    • 4H-10,11a-Methano-2H-benzofuro[2,3-f][2]benzopyran-7-aceticacid,9-(acetyloxy)-4-(3-furanyl)-4a,5,6,6a,6b,7,8,9,10,10a-decahyd
    • (+)-Utilin C
    • 4H-10,11a-Methano-2H-benzofuro[2,3-f][2]benzopyran-7-aceticacid,9-(acetyloxy)-4-(3-furanyl)-4a,5,6,6a,6b,7,8,9,10,10a-decahydro-10,10a-dihydroxy-4a,6b,8,8-tetramethyl-12-(2-methyl-1-oxopropoxy)-2-oxo-,methyl ester, [4R-(4a,4aa,6aa,6ba,7a,9b,10a,10aa,11ab,12R*)]-
    • Utilin C
    • CID 101667802
    • 4H-10,11a-Methano-2H-benzofuro[2,3-f][2]benzopyran-7-acetic acid, 9-(acetyloxy)-4-(3-furanyl)-4a,5,6,6a,6b,7,8,9,10,10a-decahydro-10,10a-dihydroxy-4a,6b,8,8-tetramethyl-12-(2-methyl-1-oxopropoxy)-2-oxo-, methyl ester, (4R,4aR,6aR,6bS,7S,9S,10S,10aR,11aR,12R)- (9CI)
    • Bis(deacyl)xyloccensin A; 2α-Hydroxy, 30-O-(2-methylpropanoyl), 3-Ac
    • Inchi: 1S/C33H42O12/c1-16(2)25(37)44-27-31-19(9-11-29(6)21(31)14-23(36)43-24(29)18-10-12-41-15-18)30(7)20(13-22(35)40-8)28(4,5)26(42-17(3)34)32(27,38)33(30,39)45-31/h10,12,14-16,19-20,24,26-27,38-39H,9,11,13H2,1-8H3/t19-,20+,24+,26+,27+,29-,30-,31-,32+,33-/m1/s1
    • InChI-sleutel: GTAOMIFOJZAKGH-XHELHKBYSA-N
    • LACHT: C1(=O)O[C@@H](C2C=COC=2)[C@]2(C)CC[C@]3([H])[C@]4(C)[C@@H](CC(OC)=O)C(C)(C)[C@H](OC(C)=O)[C@]5(O)[C@@H](OC(=O)C(C)C)[C@]3(O[C@]45O)C2=C1

Berekende eigenschappen

  • Exacte massa: 630.268
  • Monoisotopische massa: 630.268
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 9
  • Complexiteit: 1350
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 168

Experimentele eigenschappen

  • Dichtheid: 1.36±0.1 g/cm3(Predicted)
  • Kookpunt: 727.3±60.0 °C(Predicted)
  • pka: 10.67±0.70(Predicted)

Artikelen aanbevelen

Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.